tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate
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Overview
Description
Tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is a chemical compound with the following properties:
- IUPAC Name : tert-butyl 2-amino-1-(methoxymethyl)ethylcarbamate.
- Molecular Formula : C9H20N2O3.
- Molecular Weight : 204.27 g/mol.
- Physical Form : Colorless to yellow sticky oil to semi-solid.
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butylamine with 2-amino-1-(methoxymethyl)ethanol. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Molecular Structure Analysis
The molecular structure consists of a tert-butyl group attached to a carbamate functional group via an aminoethyl linker. The methoxymethyl moiety adds further complexity to the structure.
Chemical Reactions Analysis
Tert-butyl 2-amino-1-(methoxymethyl)ethylcarbamate may participate in various chemical reactions, including hydrolysis, amidation, and nucleophilic substitutions. Its reactivity depends on the specific reaction conditions.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone) but sparingly soluble in water.
- Melting Point : Not well-documented.
- Boiling Point : Not well-documented.
- Stability : Sensitive to moisture and heat.
- Purity : Available in 95% purity.
Scientific Research Applications
Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a significant intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). This research established a rapid synthetic method for this compound, demonstrating its utility in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).
Precursor for Foldamer Study : The compound acts as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization, showing its significance in advanced organic chemistry and molecular design (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Chemosensor Development : A rhodamine-based compound related to tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate was developed as a dual chemosensor for Zn2+ and Al3+ ions. This showcases its application in analytical chemistry for detecting specific metal ions (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).
Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds, demonstrating its versatility in synthetic organic chemistry. This includes its use in synthesizing carbamate derivatives and studying their molecular structures (Bai & Wang, 2014).
Synthesis of Polyamides and Polyamines : This compound is involved in the synthesis of penta-N-protected polyamides and polyamines, highlighting its role in the creation of complex organic molecules (Pak & Hesse, 1998).
Synthesis of Amino Acids and Related Derivatives : It plays a role in the synthesis of β-amino acids, showcasing its application in developing novel amino acid derivatives (Lakner, Chu, Negrete, & Konopelski, 2003).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if swallowed (H302). Avoid inhalation (H335).
- Precautionary Statements : Handle with care. Use appropriate protective equipment. Avoid contact with skin, eyes, and clothing.
- Storage : Store at 2-8°C.
Future Directions
Further research is necessary to explore the compound’s potential applications, biological activity, and pharmacological relevance. Investigating its interactions with specific enzymes or receptors could provide valuable insights.
Please note that this analysis is based on available data, and additional research may yield more detailed information. For specific studies and references, consider consulting relevant scientific literature12.
properties
IUPAC Name |
tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNSCBRYGWVTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate |
Synthesis routes and methods
Procedure details
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